2-メチル-5-(4-ブロモフェニル)テトラゾール

概要

説明

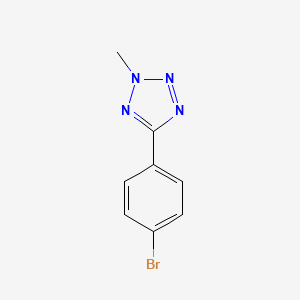

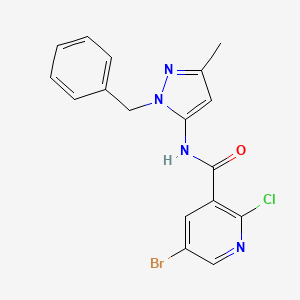

2-Methyl-5-(4-bromophenyl)tetrazole is a heterocyclic organic compound that belongs to the tetrazole family. Tetrazoles are known for their diverse applications in medicinal chemistry, agriculture, and materials science. The compound features a tetrazole ring substituted with a methyl group at the 2-position and a 4-bromophenyl group at the 5-position, making it a unique and valuable molecule for various scientific research and industrial applications.

科学的研究の応用

2-Methyl-5-(4-bromophenyl)tetrazole has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological targets.

Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.

Industry: Utilized in the development of new materials with specific properties, such as corrosion inhibitors and stabilizers.

作用機序

Target of Action

Tetrazoles, in general, are known to interact with various biological targets due to their ability to mimic the carboxylic acid functional group . This property allows them to bind with high affinity to multiple receptors, which can be beneficial in the development of biologically active substances .

Mode of Action

Tetrazoles are known to exhibit multiple reactivity due to their specific thermochemical properties . They can act as acids and bases, and also have the possibility of prototropic annular tautomerism in the case of neutral molecules and conjugated acids . This allows them to interact with their targets in various ways, leading to different biological effects.

Biochemical Pathways

Tetrazoles are known to have a wide range of biological activities, including antibacterial, anti-allergic, anti-inflammatory, angiotensin ii antagonists, etc . These activities suggest that they may affect various biochemical pathways, leading to a range of downstream effects.

Pharmacokinetics

Tetrazoles are often used as metabolism-resistant isosteric replacements for carboxylic acids in structure-activity relationship (sar)-driven medicinal chemistry analogue syntheses . This suggests that they may have favorable ADME properties that enhance their bioavailability.

Result of Action

Given the wide range of biological activities associated with tetrazoles , it can be inferred that the compound may have diverse molecular and cellular effects depending on the specific biological target and the context of its action.

Action Environment

The chemical properties of tetrazoles suggest that they may react with acidic materials and strong oxidizers to liberate corrosive and toxic gases and heat . This suggests that the compound’s action, efficacy, and stability may be influenced by the pH and the presence of oxidizing agents in its environment.

生化学分析

Biochemical Properties

Tetrazoles, the class of compounds to which it belongs, are known to exhibit diverse biological activities . They can act as metabolism-resistant isosteric replacements for carboxylic acids, making them useful in medicinal chemistry

Cellular Effects

Related tetrazole compounds have been reported to exhibit cytotoxic activity on human tumor cell lines

Molecular Mechanism

Tetrazoles are known to have the ability to act as acids and bases, and also to undergo prototropic annular tautomerism These properties could potentially influence the compound’s interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Metabolic Pathways

Tetrazoles are often used as metabolism-resistant isosteric replacements for carboxylic acids , which could potentially influence the compound’s involvement in metabolic pathways.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-5-(4-bromophenyl)tetrazole typically involves the cycloaddition reaction between a nitrile and an azide. One common method is the [2+3] cycloaddition of 4-bromobenzonitrile with sodium azide in the presence of a catalyst such as zinc chloride. The reaction is carried out under reflux conditions in a suitable solvent like dimethylformamide (DMF) to yield the desired tetrazole derivative.

Industrial Production Methods

Industrial production of 2-Methyl-5-(4-bromophenyl)tetrazole follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.

化学反応の分析

Types of Reactions

2-Methyl-5-(4-bromophenyl)tetrazole undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom in the 4-bromophenyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction Reactions: The tetrazole ring can participate in redox reactions, although these are less common compared to substitution reactions.

Coupling Reactions: The compound can undergo Suzuki-Miyaura coupling reactions with boronic acids to form biaryl derivatives.

Common Reagents and Conditions

Substitution Reactions: Reagents like sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents such as DMF or dimethyl sulfoxide (DMSO).

Coupling Reactions: Palladium catalysts (e.g., Pd(PPh3)4) and bases like potassium phosphate (K3PO4) in solvents like toluene or ethanol.

Major Products Formed

Substitution Reactions: Formation of various substituted tetrazole derivatives depending on the nucleophile used.

Coupling Reactions:

類似化合物との比較

Similar Compounds

5-Phenyl-2H-tetrazole: Lacks the methyl and bromophenyl substitutions, resulting in different chemical and biological properties.

5-(4-Bromophenyl)-1H-tetrazole: Similar structure but without the methyl group, affecting its reactivity and applications.

2-Methyl-5-phenyl-1H-tetrazole: Similar structure but without the bromine atom, leading to different substitution patterns and reactivity.

Uniqueness

2-Methyl-5-(4-bromophenyl)tetrazole is unique due to the presence of both the methyl and bromophenyl groups, which confer distinct chemical reactivity and biological activity. These substitutions enhance its versatility as a building block in organic synthesis and its potential as a therapeutic agent.

特性

IUPAC Name |

5-(4-bromophenyl)-2-methyltetrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrN4/c1-13-11-8(10-12-13)6-2-4-7(9)5-3-6/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IOFCGKXMOYLYFO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1N=C(N=N1)C2=CC=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-{[4-(2-methoxyphenyl)piperazin-1-yl]methyl}-6,8-dimethyl-2H-chromen-2-one](/img/structure/B2371431.png)

![7-(4-(5-Chloro-2-methoxybenzyl)piperazin-1-yl)-3-(2-chlorophenyl)-5-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B2371433.png)

![6-methyl-3-(1,4-dioxa-8-azaspiro[4.5]decane-8-carbonyl)-[1,2,3]triazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2371435.png)

![ethyl 2-[2-({2-oxo-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}sulfanyl)acetamido]benzoate](/img/structure/B2371438.png)

![3-[(5-Fluorosulfonyloxypyridine-3-carbonyl)-methylamino]-5-methyl-1,2-oxazole](/img/structure/B2371440.png)

![N-(2-chloro-4-methylphenyl)-2-((3-cyclopentyl-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2371441.png)

![(6-Chloropyridin-3-yl)-(2,3-dihydropyrido[2,3-b][1,4]oxazin-1-yl)methanone](/img/structure/B2371443.png)